molecular formula C10H11N5OS B5860638 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5860638
M. Wt: 249.29 g/mol
InChI Key: DROKWCSVFQLFKV-UHFFFAOYSA-N
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Description

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms

Preparation Methods

The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-tetrazole. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions generally include moderate temperatures and the use of solvents such as acetonitrile .

Chemical Reactions Analysis

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in the body. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide include other tetrazole derivatives such as:

Properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c11-9(16)7-17-10-12-13-14-15(10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROKWCSVFQLFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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